molecular formula C13H10O2 B143715 Biphenyl-3-carboxylic acid CAS No. 716-76-7

Biphenyl-3-carboxylic acid

Cat. No. B143715
CAS RN: 716-76-7
M. Wt: 198.22 g/mol
InChI Key: XNLWJFYYOIRPIO-UHFFFAOYSA-N
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Patent
US06710056B2

Procedure details

0.90 g of methyl 3-phenylbenzoate was fed into 20 ml of a solvent mixture of aqueous solution of 2 M of sodium hydroxide, tetrahydrofuran and methanol (4/2/1) to conduct the reaction at 70° C. for 2 hours. The solvent was evaporated, and the residue was fed into 3 M of hydrochloric acid. The precipitate thus formed was taken by the filtration and dried to obtain the title compound in the form of white crystals.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=2)[C:10]([O:12]C)=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].O1CCCC1>CO>[C:1]1([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=2)[C:10]([OH:12])=[O:11])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C(=O)OC)C=CC1
Name
solvent
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 70° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was taken by the filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.